trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1980008-30-7
VCID: VC5975959
InChI: InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1
SMILES: CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Molecular Formula: C13H16BrNO2
Molecular Weight: 298.18

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

CAS No.: 1980008-30-7

Cat. No.: VC5975959

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18

* For research use only. Not for human or veterinary use.

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate - 1980008-30-7

Specification

CAS No. 1980008-30-7
Molecular Formula C13H16BrNO2
Molecular Weight 298.18
IUPAC Name tert-butyl (2S,3S)-3-(3-bromophenyl)aziridine-2-carboxylate
Standard InChI InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1
Standard InChI Key GEQXUJINCDLMHK-MNOVXSKESA-N
SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br

Introduction

Structural Characteristics and Stereochemistry

The molecular architecture of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is defined by its aziridine ring, a strained three-membered cycle with nitrogen at position 1. The trans configuration refers to the spatial arrangement of the tert-butyl ester and 3-bromophenyl groups on the aziridine ring, which occupy opposite positions relative to the nitrogen atom . This stereochemical assignment is critical for the compound’s reactivity and interactions in synthetic pathways.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nametert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate
CAS Number1980008-30-7
MDL NumberMFCD26936316
Molecular FormulaC₁₃H₁₆BrNO₂
Molecular Weight298.18 g/mol
SMILES NotationCC(C)(C)OC(=O)[C@@H]1C@HC2=CC(=CC=C2)Br

The stereochemistry is further clarified by the SMILES notation, which specifies the absolute configuration as (2S,3R) . The tert-butyl group enhances steric bulk, influencing the compound’s solubility and stability, while the bromine atom on the phenyl ring provides a site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings .

Physicochemical Properties

Trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate exhibits properties typical of aziridine derivatives, including moderate polarity and sensitivity to acidic conditions due to the strained ring’s propensity for ring-opening reactions.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight298.18 g/mol
Storage TemperatureAmbient
DensityNot reported
Melting PointNot reported
SolubilityNot reported

Applications in Chemical Research

Aziridines are valued in organic synthesis for their reactivity as electrophiles, enabling ring-opening reactions to form amines, amino alcohols, and other nitrogen-containing compounds. The bromine atom on the phenyl ring of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate offers a handle for further functionalization, making it a candidate for:

  • Pharmaceutical Intermediates: Serving as a precursor in the synthesis of bioactive molecules, particularly those requiring chiral amine motifs .

  • Ligand Design: The bromine atom can be replaced via metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, aiding in the development of catalysts or coordination complexes .

  • Polymer Chemistry: Aziridines are used in the production of polyamines, which have applications in adhesives and coatings.

The compound’s regulated status, as noted by VWR, implies its use in controlled environments, likely for high-value applications in medicinal chemistry or materials science .

AspectDetailSource
Regulatory StatusRestricted; requires licensing
Safety PrecautionsHandle in ventilated areas; avoid inhalation
Hazard ClassificationNot explicitly reported

VWR mandates that purchasers provide a "license or declaration of use" prior to procurement, indicating compliance with international chemical control regulations . While specific hazard data (e.g., GHS classifications) are unavailable, the recommendation for ambient storage suggests moderate stability without extreme sensitization risks .

ParameterDetailSource
SupplierApollo Scientific
Packaging Options1 g, 250 mg
Price (1 g)509 EUR
Storage RecommendationsAmbient temperature

Users must verify organizational permissions for purchase, as the compound may be restricted internally by institutional policies . The limited stock noted by VWR underscores its niche application and the importance of advance planning for procurement .

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